molecular formula C20H21N3O2S B11163170 2-phenoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

2-phenoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B11163170
M. Wt: 367.5 g/mol
InChI Key: LBRUTKGZFRQTIE-UHFFFAOYSA-N
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Description

2-phenoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-phenoxypropanoyl chloride with 5-(3-phenylpropyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The phenoxy and thiadiazole moieties can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death. The exact molecular pathways involved are still under investigation, but it is believed that the compound may interfere with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to the presence of the thiadiazole ring, which imparts specific biological activities not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

2-phenoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C20H21N3O2S/c1-15(25-17-12-6-3-7-13-17)19(24)21-20-23-22-18(26-20)14-8-11-16-9-4-2-5-10-16/h2-7,9-10,12-13,15H,8,11,14H2,1H3,(H,21,23,24)

InChI Key

LBRUTKGZFRQTIE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)CCCC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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